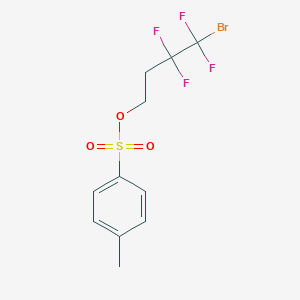
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes bromine, fluorine, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to produce 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene . The final step involves the sulfonation of this intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Elimination reactions: The compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the production of specialized materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, making it useful in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butene: A precursor in the synthesis of the target compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Another related compound with similar chemical properties.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The sulfonate group further enhances its solubility and reactivity, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C11H11BrF4O3S |
|---|---|
Molecular Weight |
379.17 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11BrF4O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(13,14)11(12,15)16/h2-5H,6-7H2,1H3 |
InChI Key |
BMEJTDUNYOBAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
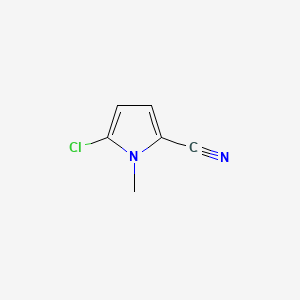
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
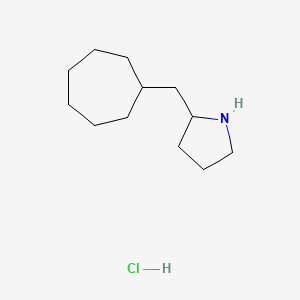
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
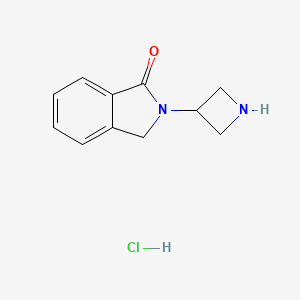
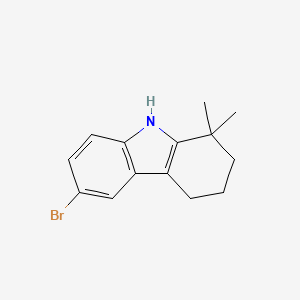
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
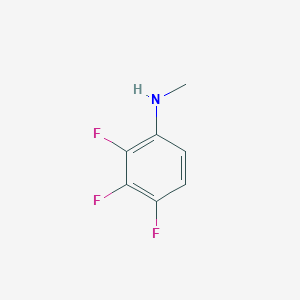
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
